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Compound of Interest

Compound Name: AF 430 hydrazide

Cat. No.: B12376060 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AF 430 hydrazide is a bright, water-soluble fluorescent probe that enables the sensitive

detection and quantification of aldehydes and ketones in biological samples. Its utility stems

from the specific and efficient reaction between the hydrazide moiety and carbonyl groups,

forming a stable hydrazone bond. This reaction is particularly valuable for labeling

glycoproteins, where cis-diol groups on sugar residues can be selectively oxidized to generate

aldehydes using sodium periodate. Furthermore, AF 430 hydrazide can be employed to detect

lipid peroxidation, a key indicator of oxidative stress, by reacting with aldehydic byproducts.

These application notes provide detailed protocols for the use of AF 430 hydrazide in

glycoprotein labeling and lipid peroxidation detection.

AF 430 Hydrazide Properties
AF 430 is a fluorescent dye with a unique spectral profile, absorbing light in the violet range

and emitting in the green-yellow range of the spectrum. This characteristic makes it suitable for

multicolor imaging applications. The hydrazide derivative allows for covalent labeling of

molecules containing aldehyde or ketone functionalities.

Table 1: Spectral and Physicochemical Properties of AF 430 Hydrazide
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Property Value Reference

Excitation Maximum (λex) 430 nm [1]

Emission Maximum (λem) 542 nm [1]

Molar Extinction Coefficient (ε) 15,955 L⋅mol⁻¹⋅cm⁻¹ [2]

Fluorescence Quantum Yield

(Φ)
0.23 [2]

Molecular Weight 517.52 g/mol [3]

Solubility Good in water, DMF, DMSO [1]

Storage Conditions -20°C in the dark, desiccated [1]

Application 1: Fluorescent Labeling of
Glycoproteins
Glycoproteins play crucial roles in various biological processes, and their detection and

characterization are of significant interest. The carbohydrate moieties of glycoproteins can be

selectively targeted for labeling with AF 430 hydrazide following a mild oxidation step.

Principle
The labeling strategy involves two main steps:

Oxidation: Vicinal diols present in the sugar residues (e.g., sialic acid) of the glycoprotein are

oxidized using sodium meta-periodate (NaIO₄) to generate reactive aldehyde groups.[4][5]

Hydrazone Formation: The hydrazide group of AF 430 hydrazide nucleophilically attacks the

aldehyde groups, forming a stable covalent hydrazone bond.[1]

Experimental Workflow
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Glycoprotein Labeling Workflow

Step 1: Oxidation
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Step 3: Purification
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Caption: Workflow for labeling glycoproteins with AF 430 hydrazide.
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Detailed Protocol: General Glycoprotein Labeling
This protocol is designed for the general labeling of carbohydrate moieties on a purified

glycoprotein.

Materials:

Glycoprotein sample

AF 430 hydrazide

Sodium meta-periodate (NaIO₄)

Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5

Labeling Buffer: 0.1 M Sodium Acetate, pH 5.5

Quenching Solution: 1 M Glycerol

Dimethyl sulfoxide (DMSO)

Purification column (e.g., Sephadex G-25)

Procedure:

Glycoprotein Preparation: Dissolve the glycoprotein in Oxidation Buffer to a final

concentration of 1-5 mg/mL.

Periodate Oxidation:

Immediately before use, prepare a 20 mM solution of NaIO₄ in Oxidation Buffer.

Add the NaIO₄ solution to the glycoprotein solution to a final concentration of 10 mM.

Incubate the reaction for 30 minutes at room temperature in the dark.[5]

Quenching: Stop the oxidation by adding Quenching Solution to a final concentration of 10

mM. Incubate for 5-10 minutes at room temperature.
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Purification: Remove excess periodate and quenching reagent by passing the solution

through a desalting column equilibrated with Labeling Buffer.

AF 430 Hydrazide Labeling:

Prepare a 10 mM stock solution of AF 430 hydrazide in DMSO.

Add the AF 430 hydrazide stock solution to the oxidized glycoprotein solution to achieve

a 10- to 20-fold molar excess of the dye over the protein.

Incubate the reaction for 2 hours to overnight at room temperature in the dark.[5]

Final Purification: Remove unreacted AF 430 hydrazide by gel filtration or dialysis against

an appropriate buffer (e.g., PBS, pH 7.4).

Detailed Protocol: Sialic Acid-Specific Labeling
This protocol allows for the selective labeling of sialic acid residues, which are often located at

the termini of glycan chains.[4]

Materials: Same as the general protocol.

Procedure:

Glycoprotein Preparation: Dissolve the glycoprotein in Oxidation Buffer to a final

concentration of 1-5 mg/mL.

Selective Periodate Oxidation:

Immediately before use, prepare a 20 mM solution of NaIO₄ in ice-cold Oxidation Buffer.

Add the NaIO₄ solution to the glycoprotein solution on ice to a final concentration of 1 mM.

Incubate the reaction for 15-30 minutes on ice in the dark.

Quenching and Purification: Follow steps 3 and 4 from the general protocol.

AF 430 Hydrazide Labeling and Purification: Follow steps 5 and 6 from the general protocol.
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Table 2: Key Parameters for Glycoprotein Labeling

Parameter General Labeling
Sialic Acid-Specific
Labeling

Oxidation

NaIO₄ Concentration 10 mM 1 mM

Temperature Room Temperature 0-4 °C (on ice)

Incubation Time 30 minutes 15-30 minutes

Labeling

AF 430 Hydrazide:Protein

Molar Ratio
10-20:1 10-20:1

pH 5.5 5.5

Temperature Room Temperature Room Temperature

Incubation Time 2 hours - overnight 2 hours - overnight

Application 2: Detection of Lipid Peroxidation
Lipid peroxidation is a hallmark of oxidative stress and is implicated in numerous disease

pathologies. The process generates reactive aldehydes, such as malondialdehyde (MDA) and

4-hydroxynonenal (4-HNE), which can be detected using AF 430 hydrazide.[6][7]

Principle
AF 430 hydrazide reacts with the aldehydic products of lipid peroxidation, resulting in a

fluorescent signal that is proportional to the extent of lipid damage. This allows for the

quantification of lipid peroxidation in various biological samples, including cell lysates and

tissue homogenates.

Reaction Mechanism

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b12376060?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3522791/
https://www.researchgate.net/publication/303952145_Fluorescence_probes_to_detect_lipid-derived_radicals
https://www.benchchem.com/product/b12376060?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12376060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hydrazone Formation Mechanism

Reaction

R-CHO
(Aldehyde)

R-CH=N-NH-AF 430
(Hydrazone)

+

AF 430-NH-NH₂

(AF 430 Hydrazide)

pH 5-7

H₂O

+
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Caption: Reaction of AF 430 hydrazide with an aldehyde.

Detailed Protocol: Detection of Lipid Peroxidation in Cell
Lysates
Materials:

Cell lysate or tissue homogenate

AF 430 hydrazide

Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

DMSO

Fluorometer or fluorescence microplate reader

Procedure:
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Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable lysis buffer.

Determine the protein concentration of the samples.

Standard Curve Preparation: Prepare a standard curve of a known aldehyde (e.g.,

malondialdehyde) in the same buffer as the samples.

Labeling Reaction:

To each sample and standard, add AF 430 hydrazide (from a 10 mM stock in DMSO) to a

final concentration of 100-500 µM.

Incubate the reactions for 1-2 hours at room temperature in the dark.

Fluorescence Measurement:

Measure the fluorescence intensity of the samples and standards using a fluorometer or

microplate reader with excitation at ~430 nm and emission at ~542 nm.

Quantification: Determine the concentration of aldehydes in the samples by interpolating

their fluorescence values from the standard curve. Normalize the results to the protein

concentration of each sample.

Table 3: Troubleshooting Guide
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Issue Possible Cause Suggestion

Low Labeling Efficiency Incomplete oxidation

Ensure NaIO₄ is fresh and

used at the correct

concentration and incubation

time.

Suboptimal pH for labeling

The hydrazone formation is

most efficient at a slightly

acidic pH (5-6).

Insufficient AF 430 hydrazide
Increase the molar excess of

the dye.

High Background

Fluorescence

Incomplete removal of

unreacted dye

Ensure thorough purification

after the labeling step (gel

filtration or dialysis).

Protein Precipitation High degree of labeling
Reduce the molar excess of

AF 430 hydrazide.

Protein instability
Perform labeling at a lower

temperature (4°C).

Conclusion
AF 430 hydrazide is a versatile and sensitive fluorescent probe for the detection and

quantification of aldehydes and ketones. The protocols provided herein offer robust methods

for the fluorescent labeling of glycoproteins and the assessment of lipid peroxidation. By

carefully controlling the reaction conditions, researchers can achieve specific and efficient

labeling for a wide range of applications in cell biology, biochemistry, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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